molecular formula C9H10Cl2F3N B2861711 2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride CAS No. 875305-57-0

2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride

Cat. No.: B2861711
CAS No.: 875305-57-0
M. Wt: 260.08
InChI Key: VQAKNVONJAFJKZ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride is a chemical compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

The synthesis of 2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride typically involves the reaction of 4-chloro-3-trifluoromethyl-benzaldehyde with ethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amine group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of primary or secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding alcohols or acids.

Scientific Research Applications

2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride can be compared with other similar compounds, such as:

    4-Chloro-3-trifluoromethyl-phenylamine: This compound lacks the ethylamine group, which may affect its biological activity and chemical reactivity.

    4-Chloro-3-trifluoromethyl-benzaldehyde: This compound is a precursor in the synthesis of this compound and has different chemical properties.

    4-Chloro-3-trifluoromethyl-phenylacetic acid: This compound has a carboxylic acid group instead of an amine group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N.ClH/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13;/h1-2,5H,3-4,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAKNVONJAFJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)C(F)(F)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was synthesized in analogy to 2-(3-fluoro-5-trifluoromethyl-phenyl)-ethylamine hydrochloride (described in example S1-B) from 3.188 g of crude (4-chloro-3-trifluoromethyl-phenyl)-acetonitrile (14.5 mmol) and 76 ml of a 1M borane-THF complex solution in THF (76 mmol). The product was obtained as a white solid (1.52 g, 40%). MS (ISP) 224.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.188 g
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reactant
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Quantity
76 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-bromomethyl-1-chloro-2-trifluoromethyl-benzene (3.94 g, 14.4 mmol) and sodium cyanide (1.06 g, 21.6 mmol) in dimethyl sulfoxide (12 mL) was heated at 50° C. for one hour. The reaction mixture was then poured on ice water and extracted four times with dichloromethane. The combined organic phases were washed with water, dried over magnesium sulfate, filtered and concentrated, leading to (4-chloro-3-trifluoromethyl-phenyl)-acetonitrile (3.19 g, 14.4 mmol) as a dark red oil. This crude material was transformed into the title compound in accordance with the general method of example H2. White solid, MS (ISP) 224.1 (M−Cl)+.
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3.19 g
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reactant
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[Compound]
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crude material
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

3.188 g of crude (4-chloro-3-trifluoromethyl-phenyl)-acetonitrile (14.5 mmol) were dissolved in 25 ml THF and cooled down to 0° C. under nitrogen. 76 ml of a 1M borane-THF complex solution in THF (76 mmol) were then added dropwise over 20 min by keeping the temperature between 0 to 2° C. After addition the reaction mixture was stirred at rt for additional 45 min, and refluxed for 17 h. The reaction mixture was then cooled down to 0° C. and treated between 2 and 5° C. with 18 ml methanol over a period of 45 min. After 1 h refluxing the reaction mixture was concentrated, the residue dissolved in DCM and the amine extracted twice with 1N aqueous HCl. The combined aqueous phases were then treated with concentrated NaOH to adjust the pH to 12, and then extracted twice with DCM. The combined organic phases were then washed with water, dried over magnesium sulfate, filtered and concentrated in vacuo leading to 1.54 g colorless oil. This was dissolved in 50 ml diethylether, treated with 4 ml 2.6N HCl in diethylether, stirred at rt for additional 30 min, filtered and dried under high vacuo, leading to 1.52 g white solid (40%). MS (ISP) 224.1 (M+H)+.
Quantity
3.188 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
76 mmol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The title compound was synthesized in analogy to 2-(3-fluoro-4-trifluoromethyl-phenyl)-ethylamine hydrochloride (described in example S1-B) from 3.188 g of crude (4-chloro-3-trifluoromethyl-phenyl)-acetonitrile (14.5 mmol) and 76 ml of a 1M borane-THF complex solution in THF (76 mmol). The product was obtained as a white solid (1.52 g, 40%). MS (ISP) 224.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.188 g
Type
reactant
Reaction Step Two
Name
Quantity
76 mmol
Type
reactant
Reaction Step Three

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